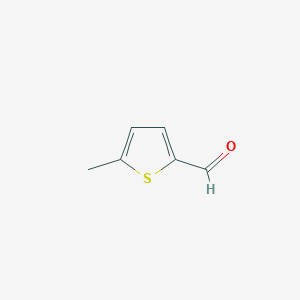

5-Methyl-2-thiophenecarboxaldehyde

Vue d'ensemble

Description

5-Méthyl-2-thiophènecarboxaldéhyde: est un composé organique de formule moléculaire C6H6OS et d'une masse molaire de 126,176 g/mol . Il s'agit d'un dérivé du thiophène, caractérisé par un groupe méthyle en position 5 et un groupe aldéhyde en position 2. Ce composé est connu pour son odeur particulière et est utilisé dans diverses synthèses chimiques et applications industrielles.

Méthodes De Préparation

Voies de synthèse et conditions de réaction: Le 5-méthyl-2-thiophènecarboxaldéhyde peut être synthétisé par plusieurs méthodes. Une approche courante implique la formylation du 5-méthylthiophène dans des conditions de réaction de Vilsmeier-Haack. Ceci implique la réaction du 5-méthylthiophène avec le N,N-diméthylformamide et l'oxychlorure de phosphore à basses températures .

Méthodes de production industrielle: En milieu industriel, la production du 5-méthyl-2-thiophènecarboxaldéhyde implique souvent des conditions de réaction optimisées pour garantir un rendement et une pureté élevés. Le procédé comprend généralement l'utilisation de systèmes catalytiques avancés et d'environnements réactionnels contrôlés pour obtenir une synthèse efficace .

Analyse Des Réactions Chimiques

Types de réactions: Le 5-méthyl-2-thiophènecarboxaldéhyde subit diverses réactions chimiques, notamment:

Oxydation: Il peut être oxydé pour former l'acide carboxylique correspondant.

Réduction: Le groupe aldéhyde peut être réduit en alcool.

Substitution: Le composé peut participer à des réactions de substitution électrophile, en particulier au niveau du cycle thiophène.

Réactifs et conditions courants:

Oxydation: Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction: Des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont généralement utilisés.

Substitution: Les réactions de substitution électrophile nécessitent souvent des catalyseurs comme les acides de Lewis.

Principaux produits formés:

Oxydation: Acide 5-méthyl-2-thiophènecarboxylique.

Réduction: 5-Méthyl-2-thiophèneméthanol.

Substitution: Divers dérivés thiophéniques substitués selon l'électrophile utilisé.

4. Applications de la recherche scientifique

Le 5-méthyl-2-thiophènecarboxaldéhyde a une large gamme d'applications dans la recherche scientifique:

Chimie: Il est utilisé comme intermédiaire dans la synthèse de molécules organiques plus complexes.

Biologie: Le composé est étudié pour ses activités biologiques potentielles et ses interactions avec les biomolécules.

Médecine: La recherche est en cours pour explorer ses applications thérapeutiques potentielles, en particulier dans le développement de médicaments.

Industrie: Il est utilisé dans la production de parfums et d'arômes en raison de son odeur particulière.

5. Mécanisme d'action

Le mécanisme d'action du 5-méthyl-2-thiophènecarboxaldéhyde implique son interaction avec diverses cibles moléculaires. Le groupe aldéhyde est très réactif et peut former des liaisons covalentes avec les nucléophiles, conduisant à la formation de divers adduits. Cette réactivité est exploitée en chimie synthétique pour créer des molécules complexes. De plus, ses interactions avec les molécules biologiques sont étudiées pour comprendre ses effets thérapeutiques potentiels .

Applications De Recherche Scientifique

5-Methyl-2-thiophenecarboxaldehyde has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

Industry: It is used in the production of fragrances and flavoring agents due to its distinctive odor.

Mécanisme D'action

The mechanism of action of 5-Methyl-2-thiophenecarboxaldehyde involves its interaction with various molecular targets. The aldehyde group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of various adducts. This reactivity is exploited in synthetic chemistry to create complex molecules. Additionally, its interactions with biological molecules are being studied to understand its potential therapeutic effects .

Comparaison Avec Des Composés Similaires

Composés similaires:

- 5-Méthylthiophène-2-carboxaldéhyde

- 2-Thiophènecarboxaldéhyde, 5-méthyl-

- 2-Formyl-5-méthylthiophène

- 5-Méthyl-2-formylthiophène

Comparaison: Le 5-méthyl-2-thiophènecarboxaldéhyde est unique en raison de la présence à la fois d'un groupe méthyle et d'un groupe aldéhyde sur le cycle thiophène. Cette combinaison de groupes fonctionnels confère des propriétés chimiques distinctes, ce qui en fait un intermédiaire précieux dans la synthèse organique. Comparé à ses analogues, il offre un équilibre entre réactivité et stabilité, ce qui est avantageux dans diverses réactions chimiques .

Propriétés

IUPAC Name |

5-methylthiophene-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6OS/c1-5-2-3-6(4-7)8-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAUMDUIUEPIGHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0047169 | |

| Record name | 5-Methyl-2-thiophenecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0047169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pale yellow, gold, orange or dark brown liquid; roasted, nutty odour | |

| Record name | 5-Methyl-2-thiophenecarboxaldehyde | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/983/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Soluble in most organic solvents, Miscible at room temperature (in ethanol) | |

| Record name | 5-Methyl-2-thiophenecarboxaldehyde | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/983/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.168-1.172 | |

| Record name | 5-Methyl-2-thiophenecarboxaldehyde | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/983/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

13679-70-4 | |

| Record name | 5-Methyl-2-thiophenecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13679-70-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methyl-2-thiophenecarboxaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013679704 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-METHYL-2-THIOPHENECARBOXALDEHYDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87542 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Thiophenecarboxaldehyde, 5-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 5-Methyl-2-thiophenecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0047169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methylthiophene-2-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.784 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-METHYL-2-THIOPHENECARBOXALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UDF14S002L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 5-Methyl-2-thiophenecarboxaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032431 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the main applications of 5-Methyl-2-thiophenecarboxaldehyde identified in the research?

A1: this compound plays a crucial role in flavor and fragrance chemistry. Research has identified it as a key flavor component in various food products. For instance, it contributes to the characteristic flavor of sauced beef essence prepared through the Maillard reaction []. It is also found in aged whisky, where its concentration decreases during the aging process []. Additionally, it enhances the porcine fat aroma in natural pork essence, particularly when the fat is treated with enzymatically oxidized pork fat [].

Q2: How does this compound contribute to the flavor profile of food products?

A2: While the exact mechanism of interaction with taste receptors is not fully elucidated in the provided research, this compound, along with other volatile compounds, is identified as a significant contributor to the overall sensory experience. Its presence, alongside molecules like benzaldehyde and γ-terpinene, creates the desired meaty, savory flavors in products like sauced beef essence [].

Q3: Beyond flavor applications, are there other uses for this compound explored in the research?

A3: Yes, research demonstrates the potential of this compound in material science. It serves as a building block for synthesizing Schiff base ligands [, ]. These ligands, when complexed with metal ions like Cobalt (Co) and Nickel (Ni), exhibit interesting properties. For example, the complexes display fluorescence and have been investigated for their metal uptake capabilities, antimicrobial activity, and potential as semiconductors [].

Q4: What is known about the reactivity of this compound?

A4: this compound exhibits reactivity typical of aldehydes. It readily undergoes condensation reactions, as seen in its use in synthesizing Schiff base ligands by reacting with diamines []. Furthermore, it participates in aldol reactions, where the methyl group at the 5-position of the thiophene ring acts as an active methylene group in the presence of a base like potassium cyanide []. This reaction pathway allows for the formation of larger molecules with potential applications in various fields.

Q5: Have there been any studies on the environmental impact of this compound?

A5: The provided research articles primarily focus on its role as a flavor component and a building block in chemical synthesis. Therefore, specific details regarding its environmental impact, degradation pathways, and ecotoxicological effects are not discussed. Further investigation is needed to assess its potential environmental implications.

Q6: Is there any information available on the analytical techniques used to identify and quantify this compound?

A6: The research heavily relies on Gas Chromatography-Mass Spectrometry (GC-MS) for identifying and quantifying this compound in complex mixtures like whisky and meat flavorings [, ]. This technique allows for separating the compound from other volatile components and identifying it based on its mass spectrum.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(2R,4R)-2-(hydroxymethyl)-3,6-dioxabicyclo[3.1.0]hexan-4-yl]pyrimidine-2,4-dione](/img/structure/B81255.png)

![11-Chlorodibenzo[b,f][1,4]thiazepine](/img/structure/B81272.png)